Cas no 1219982-07-6 (3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride)

3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a phenoxyethyl group bearing an isopropyl moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical and research applications. Its structural design suggests potential utility as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting neurological or cardiovascular systems. The isopropylphenoxyethyl group may contribute to lipophilicity, influencing membrane permeability and receptor binding. This compound is typically characterized by high purity and consistent performance, ensuring reliability in synthetic workflows. Proper handling and storage under controlled conditions are recommended to maintain its integrity.
3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride structure
1219982-07-6 structure
Product name:3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride
CAS No:1219982-07-6
MF:C16H26ClNO
MW:283.836743831635
CID:3047351
PubChem ID:56830254

3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-[2-(3-Isopropylphenoxy)ethyl]piperidinehydrochloride
    • 3-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride
    • AKOS015846712
    • 3-(2-(3-Isopropylphenoxy)ethyl)piperidine hydrochloride
    • 1219982-07-6
    • 3-[2-(3-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
    • 3-(2-(3-Isopropylphenoxy)ethyl)piperidinehydrochloride
    • 3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride
    • Inchi: 1S/C16H25NO.ClH/c1-13(2)15-6-3-7-16(11-15)18-10-8-14-5-4-9-17-12-14;/h3,6-7,11,13-14,17H,4-5,8-10,12H2,1-2H3;1H
    • InChI Key: OYYZWBGUJGFLOI-UHFFFAOYSA-N
    • SMILES: C1(=CC=CC(OCCC2CCCNC2)=C1)C(C)C.Cl

Computed Properties

  • Exact Mass: 283.17
  • Monoisotopic Mass: 283.17
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 229
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3A^2

3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
050065-2.500g
3-[2-(3-Isopropylphenoxy)ethyl]piperidinehydrochloride
1219982-07-6
2.500g
4762.0CNY 2021-07-13
TRC
I873960-10mg
3-[2-(3-Isopropylphenoxy)ethyl]piperidine Hydrochloride
1219982-07-6
10mg
$ 65.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
050065-500mg
3-[2-(3-Isopropylphenoxy)ethyl]piperidinehydrochloride
1219982-07-6
500mg
1754CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
050065-500mg
3-[2-(3-Isopropylphenoxy)ethyl]piperidinehydrochloride
1219982-07-6
500mg
1754.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
050065-2.500g
3-[2-(3-Isopropylphenoxy)ethyl]piperidinehydrochloride
1219982-07-6
2.500g
4762CNY 2021-05-07
Chemenu
CM311111-1g
3-(2-(3-Isopropylphenoxy)ethyl)piperidine hydrochloride
1219982-07-6 95%
1g
$167 2022-09-03
TRC
I873960-50mg
3-[2-(3-Isopropylphenoxy)ethyl]piperidine Hydrochloride
1219982-07-6
50mg
$ 135.00 2022-06-04
TRC
I873960-5mg
3-[2-(3-Isopropylphenoxy)ethyl]piperidine Hydrochloride
1219982-07-6
5mg
$ 50.00 2022-06-04
Chemenu
CM311111-5g
3-(2-(3-Isopropylphenoxy)ethyl)piperidine hydrochloride
1219982-07-6 95%
5g
$500 2022-09-03

Additional information on 3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride

Introduction to 3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride (CAS No: 1219982-07-6)

3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 1219982-07-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of the 3-isopropylphenoxy ethyl side chain and the hydrochloride salt form introduces unique pharmacokinetic and pharmacodynamic properties, making it a subject of extensive study in drug discovery and development.

The structure of 3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride encompasses a piperidine ring, which is a six-membered aromatic nitrogen-containing heterocycle, linked to an ethyl chain that further extends into a phenoxy group substituted with an isopropyl moiety. This particular arrangement of functional groups imparts specific interactions with biological targets, influencing its potential role as an active pharmaceutical ingredient (API) or intermediate in synthesizing more complex molecules. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, facilitating its use in formulation development and in vitro studies.

In recent years, there has been growing interest in exploring novel piperidine derivatives for their potential applications in treating various neurological and cardiovascular disorders. The 3-isopropylphenoxy ethylpiperidine moiety has been investigated for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are implicated in conditions such as depression, anxiety, and Parkinson's disease. Preliminary studies have suggested that this compound may exhibit properties similar to known psychotropic agents, although further research is necessary to fully elucidate its mechanism of action and therapeutic efficacy.

One of the most compelling aspects of 3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride is its structural versatility. The piperidine core can be modified at various positions to fine-tune its pharmacological profile, allowing chemists to design derivatives with enhanced selectivity and reduced side effects. Researchers have been particularly interested in exploring analogs that exhibit improved blood-brain barrier penetration or prolonged half-life, which could significantly enhance their clinical utility. Computational modeling and high-throughput screening techniques have been employed to identify promising candidates for further optimization.

The hydrochloride salt form of this compound not only improves solubility but also ensures stability under various storage conditions. This makes it an attractive candidate for industrial-scale production and formulation into oral or injectable dosage forms. In clinical trials, the bioavailability and pharmacokinetic behavior of 3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride have been subjects of close examination. Early-phase studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical parameters for determining its suitability for therapeutic use.

Advances in analytical chemistry have enabled researchers to conduct detailed structural elucidation and purity assessment of this compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods have confirmed the identity of key functional groups and provided high-resolution structural data, which is essential for understanding its interactions with biological targets. Additionally, computational studies have been instrumental in predicting potential binding modes within relevant protein receptors, offering a rational basis for designing more effective derivatives.

The pharmaceutical industry has shown considerable interest in developing novel compounds based on piperidine scaffolds due to their proven efficacy in treating a wide range of disorders. 3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride represents a promising candidate that could fill unmet medical needs or offer advantages over existing treatments. Its unique structural features make it a versatile building block for medicinal chemists seeking to develop next-generation therapeutics. Collaborative efforts between academia and industry are underway to accelerate the discovery process and bring innovative drugs to market.

In conclusion,3-2-(3-Isopropylphenoxy)ethylpiperidine Hydrochloride (CAS No: 1219982-07-6) is a structurally interesting compound with significant potential in pharmaceutical research. Its piperidine core combined with the 3-isopropylphenoxy ethyl side chain offers unique pharmacological properties that make it a valuable candidate for further exploration. With ongoing studies focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications, this compound is poised to play a crucial role in the development of novel treatments for neurological and cardiovascular disorders.

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